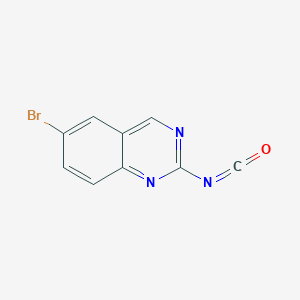

6-Bromo-2-isocyanatoquinazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H4BrN3O |

|---|---|

Molecular Weight |

250.05 g/mol |

IUPAC Name |

6-bromo-2-isocyanatoquinazoline |

InChI |

InChI=1S/C9H4BrN3O/c10-7-1-2-8-6(3-7)4-11-9(13-8)12-5-14/h1-4H |

InChI Key |

XUXDVICZOTWETL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=NC=C2C=C1Br)N=C=O |

Origin of Product |

United States |

Reactivity Profiles and Chemical Transformations of 6 Bromo 2 Isocyanatoquinazoline

Comprehensive Reactivity of the Isocyanate Functional Group

The isocyanate group (–N=C=O) is a heterocumulene characterized by a highly electrophilic central carbon atom. This electrophilicity is a result of the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Consequently, the primary mode of reaction for isocyanates is nucleophilic addition to the carbonyl carbon.

Nucleophilic Addition Reactions

A wide variety of nucleophiles can react with the isocyanate group of 6-bromo-2-isocyanatoquinazoline, leading to the formation of stable addition products. These reactions are typically efficient and proceed under mild conditions.

In the presence of alcohols, this compound is expected to readily form the corresponding carbamate (B1207046) derivatives. The reaction involves the attack of the alcoholic oxygen on the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen atom. This reaction is often catalyzed by tertiary amines or organometallic compounds. The resulting products are N-(6-bromoquinazolin-2-yl)carbamates.

Table 1: Representative Formation of Carbamates from Aryl Isocyanates and Alcohols

| Isocyanate Reactant | Alcohol Reactant | Product | Reference |

| Phenyl isocyanate | Ethanol (B145695) | Ethyl N-phenylcarbamate | General Knowledge |

| 4-Chlorophenyl isocyanate | Methanol | Methyl N-(4-chlorophenyl)carbamate | General Knowledge |

| Naphthyl isocyanate | Isopropanol | Isopropyl N-naphthylcarbamate | General Knowledge |

Note: This table provides illustrative examples of carbamate formation from various aryl isocyanates, as specific data for this compound is not available.

The reaction of this compound with primary or secondary amines is anticipated to be a rapid and exothermic process, yielding substituted ureas. The nitrogen atom of the amine acts as the nucleophile, attacking the isocyanate carbon. This reaction is generally faster than the corresponding reaction with alcohols due to the greater nucleophilicity of amines. The products are N-(6-bromoquinazolin-2-yl)-N'-alkyl/aryl ureas.

Table 2: Representative Formation of Ureas from Aryl Isocyanates and Amines

| Isocyanate Reactant | Amine Reactant | Product | Reference |

| Phenyl isocyanate | Aniline (B41778) | 1,3-Diphenylurea | General Knowledge |

| Tolyl isocyanate | Diethylamine | 1,1-Diethyl-3-tolylurea | General Knowledge |

| 4-Nitrophenyl isocyanate | Benzylamine | 1-Benzyl-3-(4-nitrophenyl)urea | General Knowledge |

Note: This table provides illustrative examples of urea (B33335) formation from various aryl isocyanates, as specific data for this compound is not available.

The reaction of this compound with water is expected to initially form an unstable carbamic acid intermediate. This intermediate readily undergoes spontaneous decarboxylation (loss of carbon dioxide) to yield 6-bromo-2-aminoquinazoline. This reaction pathway provides a method for the conversion of the isocyanate back to the parent amine.

Table 3: Representative Decarboxylation of Aryl Isocyanates via Carbamic Acid Intermediates

| Isocyanate Reactant | Intermediate | Final Product | Reference |

| Phenyl isocyanate | Phenylcarbamic acid | Aniline | General Knowledge |

| 2-Naphthyl isocyanate | 2-Naphthylcarbamic acid | 2-Naphthylamine | General Knowledge |

| 4-Methoxyphenyl isocyanate | 4-Methoxyphenylcarbamic acid | 4-Methoxyaniline | General Knowledge |

Note: This table provides illustrative examples of the reaction of aryl isocyanates with water, as specific data for this compound is not available.

Thiols, being soft nucleophiles, are expected to react with this compound to produce thiocarbamates (also known as thiourethanes). The sulfur atom of the thiol attacks the isocyanate carbon. This reaction is generally slower than the reactions with alcohols or amines and may require a catalyst, such as a tertiary amine or a metal salt. The resulting products are S-alkyl/aryl N-(6-bromoquinazolin-2-yl)thiocarbamates.

Table 4: Representative Formation of Thiocarbamates from Aryl Isocyanates and Thiols

| Isocyanate Reactant | Thiol Reactant | Product | Reference |

| Phenyl isocyanate | Ethanethiol | S-Ethyl N-phenylthiocarbamate | General Knowledge |

| 3-Chlorophenyl isocyanate | Thiophenol | S-Phenyl N-(3-chlorophenyl)thiocarbamate | General Knowledge |

| Cyclohexyl isocyanate | Benzylthiol | S-Benzyl N-cyclohexylthiocarbamate | General Knowledge |

Note: This table provides illustrative examples of thiocarbamate formation from various isocyanates, as specific data for this compound is not available.

The quinazoline (B50416) ring system itself contains nucleophilic nitrogen atoms which could potentially participate in intramolecular reactions with the isocyanate group, provided the steric and electronic conditions are favorable. For this compound, an intramolecular cyclization could theoretically occur if a suitable nucleophilic group were present at a sterically accessible position on the quinazoline or a substituent. For instance, if the isocyanate were to be generated in situ from a precursor with a nearby nucleophile, a cyclization could lead to the formation of a new fused ring system. However, without specific experimental data, such potential cyclizations remain speculative.

Cycloaddition Reactions Involving the Isocyanate Moiety

Reactivity of the Bromo Substituent on the Quinazoline Ring

The bromo group at the 6-position of the quinazoline ring is a versatile handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom on the aromatic quinazoline core allows for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. mdpi.comrhhz.netyoutube.comnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This method is widely used to form new carbon-carbon bonds and would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position of the quinazoline ring. researchgate.netnih.govnih.gov The general applicability of the Suzuki coupling to bromo-substituted heterocycles suggests that this compound would be a suitable substrate, provided the isocyanate group is compatible with the reaction conditions or is appropriately protected. mdpi.com

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction would install an alkynyl substituent at the 6-position of the quinazoline ring, providing a valuable precursor for further transformations. soton.ac.uknih.govresearchgate.net The mild reaction conditions often employed in Sonogashira couplings could potentially be compatible with the isocyanate functionality. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.orgyoutube.com This would allow for the introduction of a variety of primary or secondary amines at the 6-position of the quinazoline ring, leading to the synthesis of 6-aminoquinazoline derivatives. researchgate.net The choice of ligand for the palladium catalyst is often crucial for the success of this reaction. wikipedia.org

| Coupling Reaction | Coupling Partner | Catalyst System | Product |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | 6-Aryl/alkyl-2-isocyanatoquinazoline |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-2-isocyanatoquinazoline |

| Buchwald-Hartwig | Amine | Pd catalyst, Base, Ligand | 6-Amino-2-isocyanatoquinazoline |

Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov For this compound, this reaction would enable the introduction of various aryl, heteroaryl, or alkyl groups at the 6-position. The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below. The reaction's success is often dependent on the choice of catalyst, ligand, base, and solvent, which are optimized to achieve high yields and selectivity. wikipedia.org

General Reaction Scheme:

This compound + R-B(OH)₂ → 6-R-2-isocyanatoquinazoline

(where R = aryl, heteroaryl, alkyl)

While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of other bromo-substituted heterocycles in Suzuki-Miyaura reactions suggests that this transformation is feasible. beilstein-journals.orgmdpi.com The electron-withdrawing nature of the quinazoline ring system can influence the oxidative addition step, a key process in the catalytic cycle. wikipedia.org

Table 1: Hypothetical Suzuki-Miyaura Reaction Conditions for this compound

| Entry | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 6-Phenyl-2-isocyanatoquinazoline |

| 2 | Pyridine-3-boronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 6-(Pyridin-3-yl)-2-isocyanatoquinazoline |

| 3 | Methylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME | 6-Methyl-2-isocyanatoquinazoline |

Note: This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions.

Sonogashira Cross-Coupling with Terminal Alkynes

The Sonogashira coupling provides a direct route to alkynyl-substituted aromatics by reacting an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgyoutube.com This reaction, when applied to this compound, would yield 6-alkynyl-2-isocyanatoquinazolines, which are valuable precursors for further transformations. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.orgorganic-chemistry.org

General Reaction Scheme:

This compound + R-C≡CH → 6-(R-C≡C)-2-isocyanatoquinazoline

(where R = aryl, alkyl, silyl, etc.)

The isocyanato group's compatibility with the standard Sonogashira conditions would be a critical factor for successful implementation. The basic amine used in the reaction could potentially react with the isocyanate. Therefore, careful selection of the base and reaction temperature is crucial.

Table 2: Hypothetical Sonogashira Reaction Conditions for this compound

| Entry | Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 6-(Phenylethynyl)-2-isocyanatoquinazoline |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | Dipea | DMF | 6-((Trimethylsilyl)ethynyl)-2-isocyanatoquinazoline |

| 3 | Propargyl alcohol | Pd(OAc)₂ | CuI | Piperidine | Acetonitrile | 6-(3-Hydroxyprop-1-yn-1-yl)-2-isocyanatoquinazoline |

Note: This table is illustrative and based on general knowledge of Sonogashira reactions.

Heck Reaction with Alkenes

The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a new carbon-carbon bond at the vinylic position, under the influence of a palladium catalyst and a base. wikipedia.orgyoutube.com For this compound, this would lead to the synthesis of 6-alkenyl-2-isocyanatoquinazolines. The stereoselectivity of the Heck reaction typically favors the formation of the trans-isomer. organic-chemistry.org

General Reaction Scheme:

This compound + R-CH=CH₂ → 6-(R-CH=CH)-2-isocyanatoquinazoline

(where R = H, aryl, alkyl, ester, etc.)

The reaction conditions, including the choice of palladium source, ligand, and base, play a significant role in the efficiency and outcome of the Heck reaction. beilstein-journals.org

Table 3: Hypothetical Heck Reaction Conditions for this compound

| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Product |

| 1 | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 6-(2-Phenylvinyl)-2-isocyanatoquinazoline |

| 2 | Ethyl acrylate | PdCl₂ | None | NaOAc | NMP | Ethyl 3-(2-isocyanatoquinazolin-6-yl)acrylate |

| 3 | 1-Octene | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Acetonitrile | 6-(Oct-1-en-1-yl)-2-isocyanatoquinazoline |

Note: This table is illustrative and based on general knowledge of Heck reactions.

Buchwald-Hartwig Amination with Amines and Amides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine or amide. wikipedia.orgorganic-chemistry.org This reaction is of paramount importance for the synthesis of arylamines. Applied to this compound, it would provide access to a variety of 6-amino-substituted quinazolines. However, the presence of the isocyanato group at the 2-position presents a significant challenge, as it is highly reactive towards the amine nucleophiles used in this reaction. A plausible strategy would involve protecting the isocyanate, performing the amination, and then deprotecting, or introducing the isocyanate functionality after the C-N bond formation. Research on the selective Buchwald-Hartwig amination of similar dihaloheterocycles, such as 6-bromo-2-chloroquinoline, has demonstrated the feasibility of selective C-N coupling at the bromide position. nih.govresearchgate.net

General Reaction Scheme (hypothetical, assuming isocyanate compatibility or post-amination introduction):

This compound + R¹R²NH → 6-(R¹R²N)-2-isocyanatoquinazoline

(where R¹, R² = H, alkyl, aryl)

Table 4: Hypothetical Buchwald-Hartwig Amination Conditions for a Protected or Precursor of this compound

| Entry | Amine/Amide | Catalyst | Ligand | Base | Solvent | Product (after deprotection/conversion) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 6-Morpholino-2-isocyanatoquinazoline |

| 2 | Aniline | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 6-(Phenylamino)-2-isocyanatoquinazoline |

| 3 | Benzamide (B126) | PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene | 6-Benzamido-2-isocyanatoquinazoline |

Note: This table is illustrative and based on general principles and related literature.

Negishi and Stille Couplings

The Negishi and Stille reactions are additional powerful palladium-catalyzed cross-coupling methods for C-C bond formation. The Negishi coupling utilizes organozinc reagents, wikipedia.orgresearchgate.netyoutube.com while the Stille reaction employs organotin compounds. organic-chemistry.orgwikipedia.org Both reactions offer broad substrate scope and functional group tolerance.

In a hypothetical Negishi coupling, this compound would react with an organozinc reagent (R-ZnX) in the presence of a palladium catalyst to yield a 6-substituted quinazoline. Organozinc reagents are known for their high reactivity. youtube.comnih.gov

The Stille coupling would involve the reaction of this compound with an organostannane (R-SnBu₃) and a palladium catalyst. nih.govyoutube.com Stille reactions are often favored for their tolerance of a wide range of functional groups, although the toxicity of tin reagents is a drawback. organic-chemistry.org

The isocyanato group's reactivity towards the organometallic reagents in both Negishi and Stille couplings would need to be carefully considered and may necessitate a protection strategy or post-coupling functional group introduction.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a process where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgmasterorganicchemistry.com For this reaction to occur, the aromatic ring must typically be activated by electron-withdrawing groups. youtube.comnih.gov The quinazoline ring system is inherently electron-deficient, which can facilitate SNAr reactions. The bromine atom at the 6-position could potentially be displaced by strong nucleophiles under forcing conditions. However, the 2- and 4-positions of the quinazoline ring are generally more activated towards nucleophilic attack. The presence of the isocyanato group further complicates predictions, as it is also an electrophilic center.

Reactions with Organolithium and Grignard Reagents for Carbon-Carbon Bond Formation

Organolithium and Grignard reagents are highly reactive organometallic compounds that are potent nucleophiles and strong bases. masterorganicchemistry.commasterorganicchemistry.comyoutube.comchemistrysteps.com Their reaction with this compound could proceed via several pathways. Nucleophilic attack could occur at the isocyanato group, leading to the formation of amides after workup. Alternatively, halogen-metal exchange at the C-Br bond could occur, generating a 6-quinazolinyl-lithium or -magnesium species. This in situ generated organometallic intermediate could then be trapped with various electrophiles to introduce a new substituent at the 6-position. However, the high reactivity of these reagents makes chemoselectivity a significant challenge, with the isocyanato group being a likely site of initial reaction. tcu.educhemguide.co.ukyoutube.com

Interplay and Competitive Reactions Between the Isocyanate and Bromo Groups

The presence of both a potent electrophile (isocyanate) and a versatile handle for cross-coupling reactions (bromo group) on the same quinazoline scaffold raises important questions about chemoselectivity. The reaction conditions, including the nature of the nucleophile, catalyst, and solvent, can be modulated to direct the transformation to a specific site.

The primary challenge in the chemistry of this compound lies in achieving selective reaction at either the isocyanate or the bromo position. The isocyanate group is a hard electrophile, readily attacked by hard nucleophiles such as amines, alcohols, and water. In contrast, the carbon-bromine bond at the 6-position is less polarized and typically requires a transition-metal catalyst for substitution or cross-coupling reactions, which often involve softer nucleophiles.

Reaction with Nucleophiles:

Hard, nitrogen-based nucleophiles will almost invariably react preferentially with the isocyanate group to form urea derivatives. For instance, treatment with a primary amine would be expected to yield the corresponding N-(6-bromoquinazolin-2-yl)-N'-alkylurea. This high reactivity of the isocyanate often necessitates its protection or in situ formation if functionalization of the bromo group is desired first.

Soft nucleophiles, particularly in the context of palladium-catalyzed cross-coupling reactions, can be directed towards the C-Br bond. Reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the 6-position. A key challenge is to find reaction conditions under which the isocyanate group remains intact. This often involves the use of mild bases and relatively low reaction temperatures.

The following table illustrates the potential chemoselective reactions based on the type of reagent used:

| Reagent Type | Target Functional Group | Expected Product | Reaction Conditions |

| Primary/Secondary Amine | Isocyanate | N-(6-bromoquinazolin-2-yl)urea derivative | Room temperature, aprotic solvent |

| Alcohol/Phenol | Isocyanate | N-(6-bromoquinazolin-2-yl)carbamate derivative | Base catalyst (e.g., triethylamine) |

| Organoboronic Acid | Bromo Group | 6-Aryl-2-isocyanatoquinazoline | Pd catalyst (e.g., Pd(PPh₃)₄), base |

| Terminal Alkyne | Bromo Group | 6-Alkynyl-2-isocyanatoquinazoline | Pd/Cu catalyst (Sonogashira coupling) |

| Amine (Buchwald-Hartwig) | Bromo Group | 6-Amino-2-isocyanatoquinazoline | Pd catalyst, specific ligand, strong base |

Solutions to Chemoselectivity Challenges:

Orthogonal Protection Strategies: One of the most effective ways to control the reactivity is to use protecting groups. The isocyanate can be masked, for example, by reacting it with a readily removable alcohol to form a carbamate. After functionalization of the bromo group, the isocyanate can be regenerated.

Careful Selection of Catalytic Systems: For cross-coupling reactions at the C-Br bond, the choice of the palladium catalyst and, crucially, the ligand is paramount. Bulky, electron-rich phosphine (B1218219) ligands can promote the desired cross-coupling at lower temperatures, minimizing side reactions involving the isocyanate.

One-Pot Procedures: In some cases, sequential addition of reagents in a one-pot fashion can control the chemoselectivity. For example, a nucleophile could first be reacted with the isocyanate, and then a palladium catalyst and a second reagent could be added to functionalize the bromo group of the resulting urea or carbamate derivative.

The dual functionality of this compound is also a gateway to designing elegant cascade or tandem reactions, where an initial reaction at one site triggers a subsequent transformation at the other, often in an intramolecular fashion. These reactions are highly valuable for the rapid construction of complex polycyclic systems.

Hypothetical Cascade Reaction:

A plausible cascade reaction could involve the initial reaction of this compound with a binucleophilic reagent. For instance, a molecule containing both an amine and a thiol group could be employed. The amine, being a harder nucleophile, would selectively attack the isocyanate to form a urea. This brings the thiol group into proximity with the 6-position of the quinazoline ring. A subsequent intramolecular nucleophilic aromatic substitution (SNA_r_) or a metal-catalyzed intramolecular C-S bond formation could then lead to a tricyclic, fused quinazoline system.

The following table outlines a hypothetical cascade reaction sequence:

| Step | Reagent/Condition | Intermediate/Product | Transformation |

| 1 | 2-Aminoethanethiol | N-(6-bromoquinazolin-2-yl)-N'-(2-thioethyl)urea | Selective nucleophilic attack of the amine on the isocyanate. |

| 2 | Base (e.g., K₂CO₃) or Pd catalyst | Tricyclic fused quinazoline | Intramolecular cyclization via nucleophilic attack of the thiol on the C-Br bond. |

This strategy allows for the construction of complex heterocyclic scaffolds from simple starting materials in a highly atom-economical manner. The design of such cascade reactions is a frontier in synthetic organic chemistry, and this compound represents a promising substrate for such investigations.

Derivatization and Advanced Functionalization Strategies

Synthesis of Diverse Quinazoline (B50416) Derivatives through Orthogonal Functionalization

The isocyanate group at the C-2 position is a potent electrophile, readily reacting with a wide array of nucleophiles to form stable adducts. This reactivity is the primary route for initial derivatization. For instance, reaction with alcohols (R-OH) or phenols (Ar-OH) yields carbamate (B1207046) derivatives, while reaction with primary (R-NH2) or secondary amines (R2NH) produces urea (B33335) derivatives. Thiol (R-SH) nucleophiles can also be employed to generate thiocarbamates. These reactions are typically high-yielding and proceed under mild conditions.

Following the derivatization of the isocyanate moiety, the bromo group at the C-6 position becomes the handle for further functionalization. This aryl bromide is an ideal substrate for various palladium-catalyzed cross-coupling reactions. researchgate.net For example, a Suzuki coupling with an arylboronic acid can introduce a new aryl or heteroaryl substituent at the 6-position. mdpi.com Similarly, Buchwald-Hartwig amination can be used to install a new nitrogen-based substituent. This orthogonal, two-step approach allows for the systematic and modular construction of a vast library of disubstituted quinazoline derivatives from a single starting material.

The table below illustrates the potential for creating diverse quinazoline derivatives by first reacting the isocyanate group with a nucleophile, followed by a palladium-catalyzed cross-coupling reaction at the bromine site.

| Step 1: Nucleophile for Isocyanate Reaction | Resulting C-2 Functional Group | Step 2: Cross-Coupling Reaction at C-6 | Example C-6 Substituent | Final Product Class |

|---|---|---|---|---|

| Ethanol (B145695) (CH3CH2OH) | Ethyl Carbamate | Suzuki Coupling | Phenyl | 6-Phenyl-2-(ethylcarbamoyl)quinazoline |

| Aniline (B41778) (C6H5NH2) | Phenyl Urea | Buchwald-Hartwig Amination | Morpholine | 6-Morpholino-2-(phenylureido)quinazoline |

| Benzyl (B1604629) Mercaptan (C6H5CH2SH) | Benzyl Thiocarbamate | Sonogashira Coupling | Trimethylsilylacetylene | 6-(Trimethylsilylethynyl)-2-(benzylthiocarbamoyl)quinazoline |

| Methanol (CH3OH) | Methyl Carbamate | Heck Coupling | Styrene | 6-Styryl-2-(methylcarbamoyl)quinazoline |

Construction of Novel Fused and Spiro-Heterocyclic Systems

The inherent reactivity of the isocyanate group can be harnessed to construct more complex polycyclic systems. Intramolecular cyclization reactions are a powerful strategy for building fused heterocyclic rings. researchgate.netfrontiersin.org For instance, if a nucleophilic group is present elsewhere in the molecule, it can attack the isocyanate carbon to form a new ring fused to the quinazoline core. A suitably positioned hydroxyl, amino, or thiol group on a substituent introduced via the bromo-position could facilitate such a cyclization.

Furthermore, the quinazoline framework is a viable scaffold for the construction of spiro-heterocycles, which are three-dimensional structures of significant interest in medicinal chemistry. acs.org Methodologies for creating spiro[indole-quinazoline] and spiro-isoindolinone dihydroquinazolinone derivatives have been developed, demonstrating the utility of the quinazoline moiety in forming these complex architectures. mdpi.comacs.org Starting with 6-Bromo-2-isocyanatoquinazoline, one could envision a multi-step sequence where the isocyanate reacts with a bifunctional reagent, followed by an intramolecular cyclization that creates the spirocyclic center. The bromine atom could then be used to introduce further complexity or to complete the formation of another fused ring system. acs.orgrsc.org

Development of Advanced Polymer Architectures via Isocyanate Reactivity

The isocyanate functional group is fundamental to polyurethane and polyurea chemistry. The 2-isocyanato group of this compound allows this molecule to be incorporated into polymer chains. While it is a monofunctional isocyanate and would typically act as a chain-terminating agent, it can be used to create polymers with pendant quinazoline units. For example, reacting it with a polyol would produce a polyurethane with quinazoline end-groups.

A more advanced application involves post-polymerization modification. nih.govrsc.orgresearchgate.net A polymer with reactive side chains (e.g., hydroxyl or amine groups) can be functionalized by reacting it with this compound. researchgate.net This grafts the bromoquinazoline moiety onto the polymer backbone. The bromine atoms now distributed along the polymer chain serve as reactive sites for further functionalization, such as cross-linking or the attachment of other functional molecules via palladium-catalyzed reactions. This approach enables the design of advanced polymer architectures with tailored properties. rsc.org The use of blocked isocyanates, which are temporarily protected and can be deprotected under specific conditions (e.g., heat), offers another layer of control for these polymerization and modification processes. usm.edu

| Polymerization Strategy | Description | Resulting Polymer Architecture | Potential for Advanced Functionalization |

|---|---|---|---|

| End-capping Agent | Reacting the isocyanate with a living polymer or a polymer with terminal nucleophiles (e.g., diols). | Linear polymer with terminal 6-bromoquinazoline (B49647) units. | Functionalization of the terminal bromo-groups. |

| Post-Polymerization Modification | Grafting this compound onto a pre-formed polymer containing reactive groups (e.g., poly(hydroxyethyl methacrylate)). researchgate.net | Polymer backbone with pendant 6-bromoquinazoline groups. | Cross-linking via the bromo-groups or attachment of other molecules along the chain. |

| Copolymerization of a Derivative | Converting the isocyanate to a polymerizable group (e.g., a methacrylate) and then copolymerizing with other monomers. | Copolymer with integrated 6-bromoquinazoline units. | The bromo-group is available for modification along the entire polymer chain. |

Utilization in the Synthesis of Complex Organic Molecules

The role of this compound as a molecular building block extends to the synthesis of highly complex, non-polymeric organic molecules. semanticscholar.orgnih.gov Its orthogonal nature is key to its utility in multi-step total synthesis or in the generation of diverse libraries for drug discovery. A synthetic chemist can perform a selective transformation at the C-2 isocyanate position, purify the intermediate, and then carry out a completely different type of reaction at the C-6 bromo position. mdpi.comnih.gov

For example, a complex amine could be added to the isocyanate to form a urea, introducing a significant portion of a target molecule. Subsequently, a Suzuki or Stille coupling at the C-6 position could be used to connect this quinazoline-containing fragment to another complex molecular scaffold. This modular approach, assembling complex molecules from smaller, well-defined building blocks, is a powerful strategy in modern organic synthesis. semanticscholar.org The synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates via Suzuki coupling of bromo-substituted quinazolines illustrates the power of this approach for creating complex, multi-scaffold molecules. mdpi.com

Theoretical and Computational Chemistry Investigations

Electronic Structure Calculations and Molecular Orbital Analysis (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 6-Bromo-2-isocyanatoquinazoline, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide deep insights into its molecular properties. nih.gov

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

In this compound, the HOMO is expected to be distributed over the quinazoline (B50416) ring system, particularly the electron-rich benzene (B151609) portion. The bromine atom, with its lone pairs, may also contribute to the HOMO. The LUMO is likely to be localized on the electron-deficient pyrimidine (B1678525) ring and, significantly, on the highly electrophilic isocyanate group (-N=C=O). This distribution of frontier orbitals suggests that the isocyanate group is a prime site for nucleophilic attack.

Table 1: Calculated Electronic Properties for this compound (Hypothetical Data)

| Parameter | Value (Arbitrary Units) |

| Energy of HOMO | -6.8 eV |

| Energy of LUMO | -2.1 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -1500 Hartrees |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from DFT calculations.

Conformational Analysis and Stability Studies

The conformational flexibility of this compound primarily revolves around the rotation of the isocyanate group relative to the quinazoline ring. While the quinazoline ring itself is largely planar and rigid, the -N=C=O group can, in principle, adopt different orientations.

Conformational analysis using computational methods can identify the most stable conformer(s) and the energy barriers between them. By performing a potential energy surface (PES) scan, where the dihedral angle between the isocyanate group and the quinazoline ring is systematically varied, the global energy minimum can be located. This analysis would likely reveal that the most stable conformation is one where the isocyanate group is coplanar with the quinazoline ring to maximize electronic conjugation, though steric hindrance might play a role. The stability of different conformers is typically evaluated based on their relative energies, with lower energy indicating higher stability. nih.govnih.gov

Prediction of Reactivity and Regioselectivity Through Computational Models

Computational models can predict the reactivity and regioselectivity of this compound in chemical reactions. The isocyanate group is a highly reactive functional group, susceptible to attack by nucleophiles such as alcohols, amines, and water.

Molecular Electrostatic Potential (MEP) maps are particularly useful in this context. An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack.

For this compound, the MEP map would show a strong positive potential around the carbonyl carbon of the isocyanate group, confirming its high electrophilicity and its role as the primary site for nucleophilic attack. The nitrogen atom of the isocyanate will show a negative potential. This information is critical for predicting how the molecule will interact with other reactants.

Elucidation of Reaction Mechanisms and Transition State Analysis

Beyond predicting reactivity, computational chemistry can elucidate the detailed mechanisms of reactions involving this compound. For instance, in the reaction with an alcohol to form a carbamate (B1207046), computational methods can be used to model the entire reaction pathway.

For the addition of a nucleophile to the isocyanate, the mechanism likely involves the nucleophile attacking the central carbon atom of the -N=C=O group. Transition state analysis would reveal the geometry of the interacting molecules at the point of highest energy, including the bond lengths of the forming and breaking bonds.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Parameter Calculation

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a compound and its activity or a specific property, respectively. nih.govfrontiersin.org For this compound, various molecular descriptors can be calculated computationally to be used in such models, without considering any biological activity. uwec.eduresearchgate.net

These descriptors fall into several categories:

Electronic Descriptors: Derived from quantum chemical calculations, these include HOMO/LUMO energies, dipole moment, and atomic charges. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices.

Physicochemical Descriptors: These include properties like molar refractivity (MR), logP (a measure of lipophilicity), and polar surface area (PSA).

The presence of the bromine atom significantly influences these descriptors, contributing to the molecule's lipophilicity and electronic properties.

Table 2: Calculated QSAR/QSPR Descriptors for this compound (Hypothetical Data)

| Descriptor Type | Descriptor Name | Calculated Value |

| Electronic | Dipole Moment | 3.5 D |

| Electronic | Electronegativity | 4.45 eV |

| Physicochemical | LogP | 3.2 |

| Physicochemical | Molar Refractivity | 65 cm³/mol |

| Topological | Polar Surface Area (PSA) | 45 Ų |

Note: The data in this table is hypothetical and for illustrative purposes only.

These calculated parameters can be used to build QSPR models to predict various physical properties of this compound, such as its solubility, boiling point, or chromatographic retention time.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Chemical Building Block for Complex Molecules

The inherent chemical functionalities of 6-Bromo-2-isocyanatoquinazoline would theoretically render it a highly versatile building block. The bromine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. researchgate.net This would allow for the facile introduction of aryl, alkynyl, and amino substituents, respectively, thereby enabling the construction of complex molecular architectures.

The isocyanate group at the 2-position is a powerful electrophile, readily reacting with nucleophiles such as alcohols, amines, and even water. This reactivity is the cornerstone of urethane (B1682113) and urea (B33335) formation, fundamental linkages in polymer chemistry and derivatization of bioactive molecules. The combination of these two reactive sites on a rigid quinazoline (B50416) scaffold would offer a powerful platform for the synthesis of diverse and complex molecular targets.

Role in the Synthesis of Tailored Polymeric Materials (e.g., Polyureas, Polyurethanes for non-biological applications)

Isocyanates are fundamental monomers in the synthesis of polyurethanes and polyureas. rsc.org In a hypothetical scenario, this compound could serve as a monomer in polycondensation reactions. For instance, reaction with a diol would lead to the formation of a polyurethane incorporating the quinazoline moiety into the polymer backbone. Similarly, reaction with a diamine would yield a polyurea.

The presence of the quinazoline ring within the polymer chain could impart unique properties to the resulting material. The rigid, aromatic nature of the quinazoline core could enhance thermal stability and mechanical strength. The potential for further functionalization via the bromo substituent could allow for the tuning of properties such as solubility, processability, and even the introduction of conductive or photoluminescent characteristics. While the synthesis of isocyanate-free polyureas is an area of growing interest due to safety concerns with isocyanates, the use of specialized diisocyanates in controlled polymerization processes remains a key method for producing high-performance polymers. rsc.org

Hypothetical Polymerization Reactions of this compound

| Reactant | Polymer Type | Potential Polymer Backbone Feature |

| Diol (e.g., Ethylene Glycol) | Polyurethane | Introduction of quinazoline rings linked by urethane bonds |

| Diamine (e.g., Hexamethylenediamine) | Polyurea | Formation of a polyurea with pendant bromo-quinazoline units |

Contribution to the Development of Novel Synthetic Reagents and Methodologies

The dual reactivity of this compound could inspire the development of novel synthetic methodologies. For example, its ability to undergo orthogonal reactions—where one functional group reacts selectively in the presence of the other—could be exploited in multi-step syntheses. A researcher could first perform a cross-coupling reaction at the bromo position and then utilize the isocyanate for a subsequent derivatization.

Furthermore, the quinazoline nitrogen atoms could act as ligands for metal catalysts, potentially influencing the stereochemical outcome of reactions on substrates tethered to the isocyanate group. This could lead to the development of novel chiral auxiliaries or ligands for asymmetric catalysis. However, it is crucial to reiterate that these are speculative applications based on the compound's structure, as no specific research has been published to validate these concepts.

Potential in the Field of Functional Organic Materials (e.g., as chromophore precursors or scaffolds)

The extended aromatic system of the quinazoline ring suggests that its derivatives could possess interesting photophysical properties. By strategically modifying the substituents on the quinazoline core, particularly through cross-coupling reactions at the bromine position, it would be theoretically possible to tune the absorption and emission characteristics of the molecule. This makes this compound a potential precursor for novel chromophores and fluorophores.

The rigid scaffold could also be used to construct larger, well-defined organic architectures with potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, or molecular switches. The isocyanate group provides a convenient anchor point for attaching these functional quinazoline units to surfaces or incorporating them into larger supramolecular assemblies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Bromo-2-isocyanatoquinazoline with high purity?

- Methodological Answer : Synthesis typically involves bromination of quinazoline precursors followed by isocyanate functionalization. To ensure high purity (>95%), employ column chromatography or recrystallization using solvents like dichloromethane/hexane mixtures. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC or NMR spectroscopy . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal intermediates and reduce trial-and-error approaches .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store the compound in a dark, inert atmosphere (e.g., argon or nitrogen) at 2–8°C to prevent degradation via moisture or light exposure. Use amber glass vials and conduct regular stability assays using spectroscopic methods (e.g., UV-Vis) to detect decomposition .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm bromine and isocyanate substituent positions.

- Mass spectrometry (MS) for molecular weight validation.

- HPLC with UV detection to assess purity (>97% threshold).

Cross-reference data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : Apply a 2<sup>k</sup> factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For example:

Q. How can researchers reconcile contradictory data on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Contradictions often arise from solvent polarity or catalyst selection. Perform controlled replicate studies under standardized conditions (e.g., dry DMF, Pd(PPh3)4 catalyst). Use computational models (e.g., transition-state simulations) to predict steric/electronic effects of substituents. Publish raw datasets and detailed protocols to enhance reproducibility .

Q. What strategies enable the integration of this compound into drug discovery pipelines?

- Methodological Answer : Derivatize the isocyanate group via nucleophilic addition (e.g., amines, alcohols) to generate urea/thiourea analogs. Screen for bioactivity using:

- Molecular docking (e.g., AutoDock Vina) to predict target binding (e.g., kinase inhibitors).

- SAR studies to correlate substituent effects (e.g., bromine position) with potency.

Validate hits in cell-based assays (e.g., IC50 determination in cancer lines) .

Q. How can AI-driven automation improve scalability in this compound research?

- Methodological Answer : Implement AI platforms (e.g., robotic liquid handlers) for high-throughput screening of reaction conditions. Train machine learning models on historical data to predict optimal solvent/catalyst pairs. Use COMSOL Multiphysics for multiphysics simulations of heat/mass transfer in scaled-up reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.